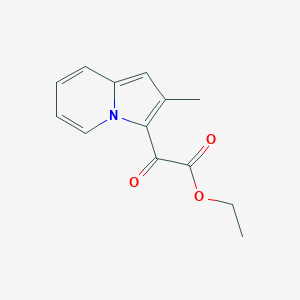
Ethyl 2-(2-methylindolizin-3-yl)-2-oxoacetate
Descripción general
Descripción
Ethyl 2-(2-methylindolizin-3-yl)-2-oxoacetate is a useful research compound. Its molecular formula is C13H13NO3 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl (2-methyl-3-indolizinyl)(oxo)acetate is 231.08954328 g/mol and the complexity rating of the compound is 316. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Safety and Hazards
While specific safety data for ethyl (2-methyl-3-indolizinyl)(oxo)acetate is not available, similar compounds such as ethyl acetate are classified as flammable liquids and can cause serious eye irritation . It’s always recommended to handle such chemicals with appropriate personal protective equipment and follow safety guidelines.
Mecanismo De Acción
Target of Action
Ethyl (2-methyl-3-indolizinyl)(oxo)acetate, also known as ethyl 2-(2-methyl-1H-indol-3-yl)acetate, is a substituted 1H-indole . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new derivatives . .
Mode of Action
Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes in cellular processes.
Biochemical Pathways
For instance, some indole derivatives have been reported to suppress the EGFR/PI3K/AKT/mTOR signaling pathway, which is involved in cell proliferation and survival .
Result of Action
Given the diverse biological activities of indole derivatives, it can be inferred that the compound may have a broad range of effects on cellular processes .
Análisis Bioquímico
Biochemical Properties
Ethyl (2-methyl-3-indolizinyl)(oxo)acetate plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been identified as a reactant for the preparation of hydroxamate derivatives, which act as histone deacetylase (HDAC) inhibitors with anticancer activity . The compound’s interaction with HDAC enzymes suggests its potential in modulating gene expression and cellular processes.
Cellular Effects
Ethyl (2-methyl-3-indolizinyl)(oxo)acetate affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s role as an HDAC inhibitor indicates its potential to alter chromatin structure and gene transcription, leading to changes in cell proliferation, differentiation, and apoptosis . Additionally, its impact on cellular metabolism may involve alterations in metabolic flux and energy production.
Molecular Mechanism
The molecular mechanism of ethyl (2-methyl-3-indolizinyl)(oxo)acetate involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. As an HDAC inhibitor, the compound binds to the active site of HDAC enzymes, preventing the deacetylation of histone proteins . This results in an open chromatin structure, facilitating the transcription of genes involved in cell cycle regulation, apoptosis, and differentiation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl (2-methyl-3-indolizinyl)(oxo)acetate may change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, with a boiling point of 195-196 °C and a density of 1.11 g/mL at 25 °C . Long-term effects on cellular function may include sustained changes in gene expression and cellular metabolism, which could be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of ethyl (2-methyl-3-indolizinyl)(oxo)acetate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth and inducing apoptosis in cancer cells . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
Ethyl (2-methyl-3-indolizinyl)(oxo)acetate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound’s role as an HDAC inhibitor suggests its involvement in pathways related to chromatin remodeling and gene expression . Additionally, its metabolism may produce intermediate metabolites that further influence cellular processes and metabolic flux.
Transport and Distribution
The transport and distribution of ethyl (2-methyl-3-indolizinyl)(oxo)acetate within cells and tissues involve specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s ability to cross cell membranes and reach target sites is crucial for its biological activity and therapeutic potential.
Subcellular Localization
Ethyl (2-methyl-3-indolizinyl)(oxo)acetate exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Its localization in the nucleus, for example, is essential for its role as an HDAC inhibitor, where it can interact with chromatin and regulate gene expression.
Propiedades
IUPAC Name |
ethyl 2-(2-methylindolizin-3-yl)-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(16)12(15)11-9(2)8-10-6-4-5-7-14(10)11/h4-8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTRBOXKCFHVLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C=C2N1C=CC=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-chlorophenyl)-3-methyl-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide](/img/structure/B4596674.png)


![ethyl 2-({[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4596693.png)

![6-cyclopropyl-N-(4-fluorobenzyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4596715.png)


![N-1,3-benzodioxol-5-yl-2-{[(2-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4596729.png)
![N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-METHYL-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE](/img/structure/B4596735.png)
![4-[1-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-4-piperidinyl]pyridine](/img/structure/B4596746.png)
![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B4596759.png)


